N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11N3O3 It is known for its unique structure, which includes a pyridine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with the amide group of pyridine-3-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
- N-(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide
Uniqueness
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its specific combination of a nitrophenyl group and a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
189169-96-8 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(11-5-3-7-14-8-11)15-9-10-4-1-2-6-12(10)16(18)19/h1-8H,9H2,(H,15,17) |
InChI Key |
KNIZZYCAQOGVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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